REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]3([C:18]#N)[CH2:17][CH2:16]3)=[CH:11][C:10]=2[F:20])[CH:5]=[CH:6][C:7]=1[Cl:8].[OH-:21].[K+].Cl.C[OH:25]>O>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]3([C:18]([OH:25])=[O:21])[CH2:17][CH2:16]3)=[CH:11][C:10]=2[F:20])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2|
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Name
|
1-(3′,4′-dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanenitrile
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Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1=C(C=C(C=C1)C1(CC1)C#N)F
|
Name
|
|
Quantity
|
35.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
143 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
71.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
57 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portion-wise
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid was repeatedly washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved
|
Type
|
TEMPERATURE
|
Details
|
in refluxing 2-propanol (178 ml)
|
Type
|
ADDITION
|
Details
|
the solution was mixed with activated carbon (0.3 g)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
mixed with n-heptane (116 ml)
|
Type
|
FILTRATION
|
Details
|
the crystallized solid was filtered
|
Type
|
WASH
|
Details
|
washed with 2-propanol
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1=C(C=C(C=C1)C1(CC1)C(=O)O)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |